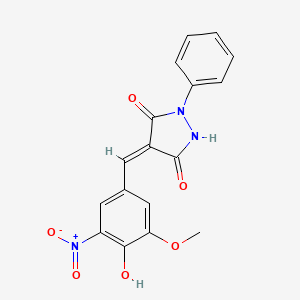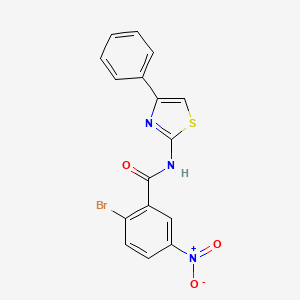
4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione
Vue d'ensemble
Description
The compound is a Schiff base , which are condensation products of primary amines and carbonyl compounds . They are characterized by an imine group –N=CH-, which helps to clarify the mechanism of transamination and racemization reaction in biological systems . They exhibit antibacterial and antifungal effect biological properties .
Synthesis Analysis
Schiff bases are typically synthesized through the condensation of a carbonyl compound with an amine under azeotropic distillation . For example, 4-((4-hydroxy-3-methoxy-5-nitrobenzylidene)amino)pyrimidin-2(1H)-one was obtained by the condensation of cytosine with 5-nitrovanillin .
Molecular Structure Analysis
The structural characteristics of similar compounds have been determined and optimized by WB97XD/cc- pVDZ basis set . The vibrational frequencies were computed and subsequently compared to the experimental frequencies .
Physical And Chemical Properties Analysis
The electronic properties of similar compounds have been investigated in gas and solvent phases using the time-dependent density functional theory (TD-DFT) approach . The fluorescence study showed three different wavelengths indicating the nature of the optical material properties .
Mécanisme D'action
Schiff bases appear to be an important intermediate in a number of enzymatic reactions involving interaction of an enzyme with an amino or a carbonyl group of the substrate . One of the most important types of catalytic mechanism is the biochemical process which involves the condensation of a primary amine in an enzyme usually that of a lysine residue, with a carbonyl group of the substrate to form an imine, or Schiff base .
Propriétés
IUPAC Name |
(4E)-4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6/c1-26-14-9-10(8-13(15(14)21)20(24)25)7-12-16(22)18-19(17(12)23)11-5-3-2-4-6-11/h2-9,21H,1H3,(H,18,22)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZMYXVZGXLQOY-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)NN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-3-methoxy-5-nitrobenzylidene)-1-phenyl-3,5-pyrazolidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2,4-dimethoxyphenyl)sulfonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734593.png)
![2-(dimethylamino)-7-[3-(3-hydroxy-5-isoxazolyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734600.png)
![2-{[methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amino]methyl}thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B3734607.png)
![7-[(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3734624.png)
![N-[1-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3734631.png)
![2-(3,4-dimethylphenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B3734649.png)
![5-{[(4-chloro-3-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3734653.png)
![6-ethoxy-2-{[(6-nitro-1H-indol-3-yl)methyl]thio}-1,3-benzothiazole](/img/structure/B3734661.png)

![1-cyclopentyl-4-(2-ethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734685.png)
![3-{5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazol-3-yl}-2-quinolinol](/img/structure/B3734687.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3734695.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3734702.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3734710.png)